molecular formula C10H9Cl B13595037 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene

4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene

Cat. No.: B13595037
M. Wt: 164.63 g/mol
InChI Key: MNMANWCJGGDQBO-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a chlorine atom at the 4-position, a methyl group at the 2-position, and a prop-2-yn-1-yl (propargyl) group at the 1-position. The propargyl group introduces alkyne functionality, which is highly reactive in click chemistry and coupling reactions . The chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating, creating a unique electronic environment that influences reactivity and intermolecular interactions .

Properties

Molecular Formula

C10H9Cl

Molecular Weight

164.63 g/mol

IUPAC Name

4-chloro-2-methyl-1-prop-2-ynylbenzene

InChI

InChI=1S/C10H9Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h1,5-7H,4H2,2H3

InChI Key

MNMANWCJGGDQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene typically involves the alkylation of 4-chloro-2-methylbenzene with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-methyl-1-(prop-2-yn-1-yl)benzene.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzyl alcohol.

    Reduction: Formation of 2-methyl-1-(prop-2-yn-1-yl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Chloro-2-methyl-1-(prop-2-yn-1-yl)benzene and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound C₁₀H₉Cl 166.6* Cl (4-), CH₃ (2-), propargyl (1-) Alkyne reactivity (e.g., cycloadditions)
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene C₁₀H₁₁Cl 166.65 Cl (1-), CH₃ (allyl, 4-) Alkene reactivity (less reactive than alkynes)
4-Chloro-2-methyl-1-(trifluoromethyl)benzene C₈H₅ClF₃ 208.57 Cl (4-), CH₃ (2-), CF₃ (1-) Strong electron-withdrawing CF₃ group
1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene C₁₀H₉ClO 180.63 Cl (1-), propargyl-O-CH₂ (4-) Ether-linked propargyl; reduced alkyne reactivity
4-(Chloromethyl)-1-methoxy-2-methylbenzene C₉H₁₁ClO 170.64 Cl-CH₂ (4-), CH₃ (2-), OCH₃ (1-) Polarizable Cl-CH₂ and methoxy groups

*Calculated based on molecular formula.

Key Observations:

Alkyne vs. Alkene Reactivity : The propargyl group in the target compound enables reactions like Huisgen cycloaddition, unlike the allyl group in 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene, which is less reactive .

Electron-Withdrawing Effects : The trifluoromethyl group in 4-Chloro-2-methyl-1-(trifluoromethyl)benzene significantly deactivates the aromatic ring compared to the propargyl group, directing electrophilic substitution to specific positions .

Structural and Crystallographic Insights

  • Tools like SHELX and ORTEP-3 () are critical for determining crystal structures.
  • The methyl and chlorine substituents likely influence crystal packing via steric and electronic effects, as seen in similar halogenated aromatics .

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